3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Overview
Description
3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound with a unique structure that combines an isoxazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted pyridine derivative with a suitable nitrile oxide precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) under radical initiation.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a GABA receptor modulator.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. One of the primary targets is the gamma-aminobutyric acid (GABA) receptor, where the compound acts as a modulator. This interaction can influence the receptor’s activity, leading to various physiological effects, such as sedation and anxiolysis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4′,5,7-Trihydroxy-3′-methoxyflavone
Uniqueness
3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential as a bioactive molecule, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-9-4-6-7(5)12-10-8(6)11-2/h5,9H,3-4H2,1-2H3 |
InChI Key |
VZOGVCDNDUQQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1ON=C2OC |
Origin of Product |
United States |
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